molecular formula C21H22N2O3 B3928291 N-(2,5-dimethylphenyl)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxamide

N-(2,5-dimethylphenyl)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxamide

Cat. No.: B3928291
M. Wt: 350.4 g/mol
InChI Key: WDLWFOOONLQNPM-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxamide is a complex organic compound known for its unique structural features and potential biological activities. This compound belongs to a class of heterocyclic compounds that have shown promise in various pharmaceutical applications, particularly due to their anti-inflammatory and analgesic properties .

Preparation Methods

The synthesis of N-(2,5-dimethylphenyl)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxamide typically involves a multi-step process. One common method is the three-component condensation of N-aryl- and N,N-diethyl-3-oxobutanamides with salicylaldehyde and thiourea in ethanol, in the presence of sodium hydrogen sulfate as a catalyst . This reaction yields the desired compound with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

N-(2,5-dimethylphenyl)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can exhibit different biological activities.

Scientific Research Applications

This compound has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of other complex molecules. In biology and medicine, it has shown promise as an anti-inflammatory and analgesic agent, making it a candidate for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) . Additionally, its unique structure allows for interactions with various biological targets, making it useful in the study of molecular mechanisms and pathways involved in inflammation and pain.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors involved in the inflammatory response. By binding to these targets, the compound can inhibit the production of pro-inflammatory mediators, thereby reducing inflammation and pain . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may modulate the activity of cyclooxygenase (COX) enzymes, similar to other NSAIDs.

Comparison with Similar Compounds

N-(2,5-dimethylphenyl)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxamide can be compared to other similar compounds, such as 13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes . These compounds share structural similarities and exhibit comparable biological activities, including anti-inflammatory and analgesic effects. the presence of different substituents and functional groups can influence their potency, selectivity, and safety profiles. The unique structural features of this compound, such as the specific arrangement of its heterocyclic rings, contribute to its distinct pharmacological properties.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-12-8-9-13(2)16(10-12)22-19(24)18-15-11-21(3,23-20(18)25)26-17-7-5-4-6-14(15)17/h4-10,15,18H,11H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLWFOOONLQNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2C3CC(NC2=O)(OC4=CC=CC=C34)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,5-dimethylphenyl)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxamide
Reactant of Route 2
N-(2,5-dimethylphenyl)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxamide
Reactant of Route 3
N-(2,5-dimethylphenyl)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxamide
Reactant of Route 4
N-(2,5-dimethylphenyl)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxamide
Reactant of Route 5
N-(2,5-dimethylphenyl)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxamide
Reactant of Route 6
N-(2,5-dimethylphenyl)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxamide

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